molecular formula C14H16N4O2S B14971295 2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide

2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide

Cat. No.: B14971295
M. Wt: 304.37 g/mol
InChI Key: AGEOPVZPMXWBET-UHFFFAOYSA-N
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Description

2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is a heterocyclic compound that features a triazolothiadiazine core. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions. The fusion of triazole and thiadiazine rings in its structure imparts unique chemical properties, making it a valuable compound in medicinal chemistry and drug design .

Preparation Methods

The synthesis of 2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This reaction typically requires specific reaction conditions, such as the presence of a strong acid catalyst and controlled temperature. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxybenzamide

InChI

InChI=1S/C14H16N4O2S/c1-2-20-11-7-4-3-6-10(11)12(19)15-13-16-17-14-18(13)8-5-9-21-14/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,16,19)

InChI Key

AGEOPVZPMXWBET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C3N2CCCS3

Origin of Product

United States

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